Fumifungin

Descripción

Historical Context of Fumifungin Discovery

This compound was identified as a new antifungal antibiotic and its discovery was reported in 1987 by Mukhopadhyay et al. nih.govbiodeep.cnchembuyersguide.comresearchgate.net. This compound was isolated from the culture broth of Aspergillus fumigatus, a ubiquitous filamentous fungus chembuyersguide.comwikidata.org. Specifically, the strain of A. fumigatus responsible for producing this compound was initially isolated from a soil sample collected in the Himalayan region wikidata.org.

Significance of Natural Products in Antifungal Research

Natural products play a crucial role in drug discovery, serving as invaluable sources for new bioactive compounds. The ongoing research into natural products is particularly significant in antifungal drug development, a field facing considerable challenges. There has been a notable increase in human fungal infections, especially in immunocompromised patients, alongside a rise in resistance to existing antifungal agents. This escalating resistance, coupled with the limited array of available antifungal drugs, highlights an urgent need for the discovery of novel compounds with distinct mechanisms of action.

Fungi themselves are recognized as prolific producers of diverse secondary metabolites, many of which exhibit potent antifungal activities researchgate.netwikidata.org. Historically, many approved therapeutic agents are either derived directly from natural products or are their semisynthetic derivatives. The inherent structural diversity of natural products allows them to explore chemical spaces that are often difficult to access through purely synthetic means, making them a strategic starting point for identifying new therapeutic leads.

Overview of this compound's Role as a Secondary Metabolite

This compound is categorized as a secondary metabolite wikidata.org. Secondary metabolites are small organic molecules produced by organisms that are not directly essential for their primary metabolic processes, such as growth, development, or reproduction. However, these compounds often confer a competitive advantage to the producing organism within its ecological niche, such as protection against other microbes or interactions with host organisms.

Aspergillus fumigatus is well-known for its capacity to biosynthesize a wide array of secondary metabolites, including this compound, which possess various biological functions biodeep.cn. In the case of this compound, its primary identified biological activity is its antifungal property nih.govbiodeep.cnchembuyersguide.comresearchgate.netwikidata.org. This characteristic positions this compound as an important example of how fungal secondary metabolism can yield compounds with significant applications in chemical biology and medicine.

Compound Information

Propiedades

Número CAS |

110231-33-9 |

|---|---|

Fórmula molecular |

C22H41NO7 |

Peso molecular |

431.6 g/mol |

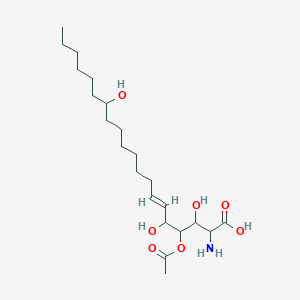

Nombre IUPAC |

(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |

InChI |

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+ |

Clave InChI |

OOEOVXMORBPOKC-NTCAYCPXSA-N |

SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |

SMILES isomérico |

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |

SMILES canónico |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |

Sinónimos |

2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid fumifungin |

Origen del producto |

United States |

Mycology and Isolation of Fumifungin

Primary Producer Organisms

Fumifungin is a secondary metabolite produced by several filamentous fungi, with key sources identified across different Aspergillus sections.

Aspergillus fumigatus (Fresenius 1863) as a Key Source

Aspergillus fumigatus Fresenius 1863 is a principal producer of this compound. This compound was originally isolated from a strain of A. fumigatus found in a Himalayan soil sample. nih.govwikipedia.orgwikidata.orgnih.govnih.govnih.govnih.govmetabolomicsworkbench.org A. fumigatus is a ubiquitous saprophytic fungus that also acts as an opportunistic pathogen. wikipedia.orgnih.gov This species is known for its extensive production of diverse secondary metabolites, including this compound, which contribute to its adaptability and competitive fitness in various environments. nih.govnih.gov

Novel Reports in Aspergillus section Flavi

Recent studies have expanded the known producers of this compound to include species within Aspergillus section Flavi. wikipedia.orgwikidata.orgfishersci.canih.govwikidata.orgnih.govnih.govmycocentral.eunih.govamericanelements.com This discovery highlights a broader chemical diversity within Aspergillus section Flavi than previously understood. wikipedia.orgnih.gov Notably, Aspergillus pseudotamarii, a species classified under Aspergillus section Flavi, has been reported to produce this compound. wikidata.orgwikidata.orgnih.gov

Fermentation and Extraction Methodologies for this compound

The production of this compound involves specific fermentation and extraction procedures to isolate the compound from fungal cultures. Fungal strains are typically cultivated in liquid media such as Potato Dextrose Broth (PDB) or on solid media like Potato Dextrose Agar (PDA). ctdbase.orgscitoys.comgoogle.com

For the fermentation process, an initial inoculum, such as a suspension of 4 x 106 conidia per milliliter, is used. nih.gov Other studies have used inoculum sizes like 1 x 105 spores/mL or 1.0 × 106 spores/mL. scitoys.comnih.gov Common culture media include PDB, Glucose Minimal Medium (GMM), Malt Extract Agar (MEA), and Czapek Yeast Autolysate (CYA) agar. nih.govnih.govctdbase.orgscitoys.com

Following fermentation, the culture broth is separated from the fungal mycelium through filtration. ctdbase.orgnih.gov The filtrate is then typically acidified, for example, with HCl to a pH below 2. ctdbase.org Subsequently, the compound is extracted using organic solvents such as ethyl acetate (EtOAc) or chloroform. nih.govctdbase.orgscitoys.comnih.govfishersci.no Further purification of this compound from the crude extract often involves chromatographic techniques, including Si gel flash chromatography and high-performance liquid chromatography (HPLC). nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) is a valuable tool for identifying and dereplicating metabolites during this process. wikipedia.org

Cultivation Conditions Influencing this compound Production

The yield of secondary metabolites, including this compound, from fungal cultures is significantly influenced by various cultivation parameters.

Table 1: Optimized Cultivation Conditions for Aspergillus fumigatus Secondary Metabolite Production

| Parameter | Optimal Condition (for general metabolites) | Reference |

| Temperature | 28°C | ctdbase.org |

| pH | 4 (initial) | |

| Agitation Rate | 150-300 rpm (shaking) | nih.gov |

| Culture Medium | Potato Dextrose Broth (PDB) | |

| Incubation Time | 7-10 days | ctdbase.org |

Temperature plays a crucial role, with optimal production of secondary metabolites by A. fumigatus often observed around 28°C. ctdbase.org The pH of the culture medium also impacts metabolite production, with an initial pH of 4 being optimized for general metabolite yield in A. fumigatus. Agitation, typically ranging from 150 to 300 revolutions per minute (rpm), is beneficial for promoting fungal growth and the biosynthesis of secondary metabolites. nih.gov While static conditions have also been reported, shaking generally enhances production. nih.gov The choice of culture medium is also critical, with Potato Dextrose Broth (PDB) demonstrating effectiveness in producing high biomass and secondary metabolites in A. fumigatus. The duration of the fermentation process, or incubation time, can vary, with studies reporting effective production over several days, such as 7 to 10 days. ctdbase.org Furthermore, it is known that different strains of the same fungal species can exhibit variability in the types and quantities of secondary metabolites produced, a phenomenon often linked to the specific biotope from which they were isolated. nih.gov

Biosynthetic Pathways and Regulation of Fumifungin

Proposed Biosynthetic Precursors and Intermediates

While the precise, step-by-step biosynthetic pathway for fumifungin itself is not extensively detailed in public literature, its structural similarity to sphingofungins provides strong indications regarding its likely precursors. Sphingofungins, which are polyketide-derived compounds, are known to have their biosynthesis initiated by the condensation of a C18 polyketide with aminomalonate bocsci.com. This suggests that this compound may also originate from similar primary metabolic building blocks, with acetyl-CoA serving as a fundamental precursor for polyketide synthesis chemsrc.com. General fungal secondary metabolite biosynthesis pathways commonly utilize substrates from primary metabolism, such as acetyl-CoA, for the formation of polyketides and terpenoids chemsrc.com.

Genomic Analysis of this compound Biosynthetic Gene Clusters (BGCs)

Fungal secondary metabolites are typically synthesized by enzymes whose genes are co-regulated and arranged contiguously within the genome, forming biosynthetic gene clusters (BGCs) bocsci.comnih.gov. The understanding of these BGCs has advanced significantly with the advent of genome sequencing in filamentous fungi nih.gov.

The biosynthetic gene cluster responsible for sphingofungin production has been identified in Aspergillus fumigatus bocsci.com. Sphingofungins are polyketide-derived compounds, and their biosynthesis in A. fumigatus is observed to occur in various cellular compartments, including the endoplasmic reticulum (ER), ER-derived vesicles, and the cytosol bocsci.com. The sphingofungin BGC also includes a Major Facilitator Superfamily (MFS) transporter bocsci.com. Notably, certain enzymes within this cluster, such as the aminotransferase SphA and the 3-ketoreductase SphF, exhibit a bifunctional role, contributing to both sphingofungin and sphingolipid biosynthesis, which is thought to serve as a self-protection mechanism against the toxic effects of sphingofungin production bocsci.com. Given the structural relationship between this compound and sphingofungins, it is plausible that their BGCs share common architectural and enzymatic features.

Historically, this compound has been reported from Aspergillus fumigatus and Aspergillus lentulus. However, recent research has for the first time reported the production of this compound from species within Aspergillus section Flavi, alongside sphingofungins B-D. This discovery highlights a broader distribution of this compound biosynthesis across Aspergillus sections than previously recognized and suggests that the BGCs responsible for its production in Aspergillus section Flavi are now being identified and annotated. This expands the known chemical diversity within Aspergillus section Flavi, indicating that understudied species in this section can be prolific producers of important mycotoxins like this compound and sphingofungins.

Comparison with Known Sphingofungin BGCs in Aspergillus fumigatus

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The regulation of gene expression, particularly transcriptional control, is a primary mechanism governing cellular processes in fungi. The biosynthesis of secondary metabolites, including this compound, is tightly controlled at the transcriptional level. In Aspergillus fumigatus, a key master regulator of secondary metabolism is LaeA nih.gov. LaeA positively influences the expression of a significant proportion (20% to 40%) of major classes of secondary metabolite biosynthesis genes, such as those encoding nonribosomal peptide synthetases (NRPSs) and polyketide synthases nih.gov. While specific transcriptional or post-transcriptional regulatory elements directly linked to this compound biosynthesis are not extensively detailed, it is generally understood that fungal secondary metabolite pathways can be controlled by specific regulatory genes, often belonging to the Zn cluster family, which are frequently located within the corresponding BGC chemsrc.com. These transcription factors mediate gene regulation by interacting with gene promoters and other regulatory elements.

Biological Activities of Fumifungin

Antifungal Efficacy Spectrum

Fumifungin is recognized as an antifungal antibiotic, demonstrating efficacy against a wide range of fungal organisms jst.go.jpgoogle.com. Its ability to inhibit fungal growth has been observed in various studies dntb.gov.ua.

This compound, as an antifungal antibiotic, has been shown to inhibit the growth of numerous fungi. These include Dermatophytes, Phycomycetes, Fungi Imperfecti, and Ascomycetes google.com. The producing organism, Aspergillus fumigatus, has itself exhibited considerable antifungal activity, with one study reporting a 77% inhibition of Aspergillus flavus growth nih.gov. This suggests that this compound contributes to the broader antifungal capabilities observed in its natural source.

This compound demonstrates activity against a notable spectrum of specific fungal pathogens. These include plant pathogens, human pathogens, and yeasts. The compound has been reported to possess antifungal properties against:

Cercospora bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Cladosporium bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Aspergillus niger bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Penicillium digitatum bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Trichophyton mentagrophytes bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Alternaria bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Candida albicans bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

Yeast (general) bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com

The following interactive data table summarizes the specific fungal pathogens against which this compound has demonstrated activity:

Table 1: Antifungal Efficacy Spectrum of this compound

| Fungal Pathogen | Type of Pathogen (General) | Observed Activity |

| Cercospora | Plant Pathogen | Antifungal |

| Cladosporium | Plant/Environmental Fungus | Antifungal |

| Aspergillus niger | Environmental/Opportunistic | Antifungal |

| Penicillium digitatum | Plant Pathogen | Antifungal |

| Trichophyton mentagrophytes | Human Dermatophyte | Antifungal |

| Alternaria | Plant Pathogen | Antifungal |

| Candida albicans | Human Pathogen (Yeast) | Antifungal |

| Yeast (general) | Various | Antifungal |

Inhibition of Fungal Growth

Broader Bioactivity Spectrum

Beyond its well-documented antifungal properties, this compound is also noted for its broader biological activities, which include antibacterial properties ontosight.ai. The producing fungus, Aspergillus fumigatus, has been reported to exhibit marked antifungal and antibacterial properties against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium, as well as fungal pathogens like Candida albicans, Penicillium chrysogenum, and Fusarium solani nih.govresearchgate.net. This suggests that this compound, as one of the antimicrobial compounds produced by A. fumigatus, contributes to this wider spectrum of activity researchgate.net.

Table 2: Broader Bioactivity Spectrum of this compound (and its producing organism's related activities)

| Bioactivity Type | Specific Examples/Associated Organisms | Reference |

| Antifungal | Cercospora, Cladosporium, Aspergillus niger, Penicillium digitatum, Trichophyton mentagrophytes, Alternaria, Candida albicans, Yeast | bocsci.comhuidacollection.commedchemexpress.eumedchemexpress.com |

| Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium (attributed to Aspergillus fumigatus metabolites, including this compound) | ontosight.ainih.govresearchgate.net |

Molecular Mechanisms of Fumifungin Action

Cellular Targets of Fumifungin

This compound's primary cellular impact revolves around its ability to disrupt fundamental metabolic pathways within fungal cells.

A significant body of research points to this compound's interference with sphingolipid biosynthesis as a key component of its antifungal mechanism. This compound exhibits structural similarities to other known inhibitors of sphingolipid metabolism, such as sphingofungins and myriocin citeab.comguidetopharmacology.org.

This compound, along with compounds like sphingofungins and myriocin, has been reported to inhibit serine palmitoyltransferase (SPT) citeab.comguidetopharmacology.orgfishersci.ptwaocp.org. SPT is a critical enzyme that catalyzes the initial, rate-limiting step in the de novo biosynthesis pathway of sphingolipids wikipedia.orgsenescence.infometabolomicsworkbench.org. Sphingofungins, for instance, are a class of sphinganine analog mycotoxins specifically known for their potent SPT inhibitory activity wikipedia.org. The inhibition of SPT by this compound suggests a direct blockade of the foundational steps required for sphingolipid production in fungi.

Potential Interference with Sphingolipid Biosynthesis

Serine Palmitoyl Transferase Inhibition (Analogy to Sphingofungins)

Comparative Analysis of this compound's Mechanisms with Established Antifungals

The molecular mechanism of this compound provides a distinct contrast to the modes of action of many established antifungal drugs. Conventional systemic antifungals typically target a limited number of fungal cellular components:

Ergosterol Synthesis : Azoles and allylamines inhibit enzymes involved in ergosterol biosynthesis, a sterol unique to fungal cell membranes, leading to membrane disruption fishersci.canih.govuni.lunih.govuni.lu. Polyenes, such as amphotericin B, directly bind to ergosterol, forming pores that compromise membrane integrity fishersci.canih.govuni.luuni.lu.

Cell Wall Synthesis : Echinocandins inhibit the synthesis of β-1,3-glucan, a major component of the fungal cell wall, leading to cell wall instability and lysis fishersci.canih.govuni.luuni.lulipidmaps.orgmetabolomicsworkbench.org.

Nucleic Acid/Protein Synthesis : Flucytosine, an antimetabolite, interferes with fungal DNA and protein synthesis fishersci.cauni.lunih.gov.

In contrast, this compound's primary reported mechanism involves the inhibition of serine palmitoyltransferase, an enzyme critical for sphingolipid biosynthesis citeab.comguidetopharmacology.org. While other fungal toxins like fumonisins inhibit ceramide synthase, another enzyme in the sphingolipid pathway guidetopharmacology.orgsenescence.infolipidmaps.orgwikidata.org, this compound's specific targeting of SPT represents a distinct point of intervention in fungal lipid metabolism. This difference in target pathway suggests that this compound could potentially offer an alternative or complementary approach to combat fungal infections, especially in cases of resistance to existing antifungal classes that target ergosterol or cell wall synthesis.

Advanced Research Methodologies for Fumifungin Studies

Mass Spectrometry-Based Molecular Networking for Analogue Discovery and Chemotaxonomy

Mass spectrometry (MS)-based molecular networking has emerged as a powerful tool for the rapid identification of natural products and the discovery of their analogues, as well as for chemotaxonomic analysis nih.govgithub.io. This approach is particularly effective for organizing and visualizing large datasets by grouping fragmented ions into clusters based on the similarity of their fragmentation spectra nih.gov. The underlying principle is that structurally related molecules tend to exhibit comparable MS/MS fragmentation patterns, leading to their clustering in molecular networks nih.gov.

In the context of fumifungin, molecular networking has been instrumental in exploring the chemical diversity of fungal species. For instance, studies on Aspergillus section Flavi have utilized LC-MS/MS analysis and the Global Natural Product Social Molecular Networking (GNPS) platform to systematically evaluate the relationship between taxonomy and secondary metabolites nih.gov. This methodology led to the first-time report of this compound production by species within Aspergillus section Flavi, highlighting a broader chemical diversity than previously recognized in this section nih.gov. Furthermore, molecular networking has aided in the tentative detection of this compound and sphingofungins in A. fumigatus Af293 and A. lentulus, suggesting the presence of several analogues based on elemental composition and fragmentation pattern similarities researchgate.netresearchgate.netresearchgate.net.

Molecular networking facilitates multiple annotations, incorporating various data types such as spectrometric, taxonomic, or biological features, making it a valuable tool for large-scale chemotaxonomic analysis of closely related filamentous fungi nih.gov.

Metabolomics Approaches for Profiling this compound Production

Metabolomics, the large-scale study of metabolites within an organism, provides a comprehensive understanding of the metabolic processes and the chemical diversity of fungi nih.govfrontiersin.org. It is a transformative tool for identifying unique metabolic profiles, elucidating pathogenic mechanisms, and understanding host interactions and treatment resistance in pathogenic fungi mdpi.com.

For profiling this compound production, metabolomics approaches, often coupled with high-performance analytical methodologies like LC-MS, allow for the analysis of complex fungal extracts nih.govcore.ac.uk. This enables researchers to track the influence of various exogenous stimuli or abiotic factors on metabolite production researchgate.netresearchgate.netresearchgate.net. For example, untargeted mass spectrometry-based metabolomics can interpret complex datasets, and advancements in MS2-based molecular networking improve data deconvolution and annotation, even for metabolites present at low concentrations frontiersin.orgnih.gov.

The ability to relate metabolite profiles to an organism's biology is a significant advantage of metabolomics, as it helps in understanding the ecological and biological factors that promote metabolite production, which can be crucial for enhancing compound yields and optimizing extraction processes frontiersin.org. Metabolomics has also been used to identify compounds that are more active and less cytotoxic researchgate.net.

Systems Biology Applications in Understanding this compound Biosynthesis and Action

Systems biology integrates various biological disciplines and computational tools to understand complex biological systems, including the biosynthesis and action of secondary metabolites like this compound frontiersin.org. This holistic approach allows for the characterization of genes, enzymes, and metabolites involved in metabolic pathways and their regulation frontiersin.org.

Genomic Mining for Biosynthetic Gene Clusters

Genomic mining is a computational approach that leverages genome sequencing and bioinformatics to identify and characterize biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites rsc.orgbiorxiv.orgnih.gov. Fungi are prolific producers of natural products, and their genomes contain numerous BGCs, many of which remain uncharacterized or "silent" under standard laboratory conditions researchgate.netbiorxiv.orgnih.gov.

The process involves predicting secondary metabolite-producing BGCs based on the contiguous physical arrangement of genes in fungal genomes biorxiv.org. Initial analyses of A. fumigatus isolates, such as Af293 and A1160, suggested the presence of approximately 34–36 BGCs, with further examination of 264 available genomes revealing only four additional new BGCs, indicating a remarkable conservation of the secondary metabolome across A. fumigatus isolates mdpi.com. However, around 20 of the genetically characterized BGCs within the A. fumigatus species complex still lack a known chemical product, representing a significant hurdle in fully understanding the secondary metabolism of this important species mdpi.com.

Genomic mining facilitates the efficient discovery of untapped natural products and provides a roadmap for future research into novel BGCs rsc.orgbiorxiv.org.

Computational Modeling of Metabolic Pathways

Computational modeling plays a crucial role in understanding and manipulating microbial metabolism, including the pathways involved in this compound biosynthesis nih.govnih.gov. These models simulate the metabolic network of an organism, enabling researchers to predict pathway behavior, identify potential bottlenecks, and optimize pathway design nih.govnumberanalytics.com.

Tools such as genome-scale metabolic models and pathway simulation tools are widely used to analyze large datasets, present complex models, and propose efficient network design strategies nih.govnumberanalytics.com. For example, a metabolic flux model developed for Aspergillus niger, comprising 1190 biochemically unique reactions, has been used to identify essential metabolic pathways through systematic in silico deletion of single metabolic reactions nih.gov. This approach has the potential to inform reverse genetic studies of gene essentiality and identify targets for antifungal drug development nih.gov.

Computational tools also allow for the optimization of metabolic flux by manipulating enzyme activity, substrate availability, and pathway regulation to achieve optimal productivity numberanalytics.com. Machine learning algorithms are increasingly being used to analyze large datasets and identify patterns and trends that can inform pathway design and optimization numberanalytics.comlbl.gov.

Synthetic Biology Approaches for Enhanced Production or Diversification of this compound and Derivatives

Synthetic biology aims to make the process of designing genetically-encoded biological systems more systematic, predictable, robust, scalable, and efficient nih.gov. It involves engineering biological systems to synthesize new products, enhance the performance of existing ones, and improve production and manufacturing processes adlittle.commdpi.com.

In the context of natural products like this compound, synthetic biology provides new tools for DNA synthesis and assembly, enabling the combinatorial generation and testing of numerous pathway and enzyme variants nih.gov. This field offers a sustainable alternative to traditional chemical processes, utilizing microorganisms with precisely controlled genetic and metabolic pathways to produce advanced materials and complex biomolecules mdpi.com.

Genetic Engineering of Producer Strains

Genetic engineering is a core component of synthetic biology, allowing for the improvement of microbial strains by adding, deleting, or modifying specific genes to enhance the production or diversification of target compounds mdpi.comnih.gov. This is particularly relevant for secondary metabolites, whose production is often encoded by BGCs that may be silent under standard growth conditions researchgate.net.

Techniques such as CRISPR/Cas9 have enabled the genetic improvement of a wide variety of filamentous fungal species, including Aspergillus fumigatus mdpi.com. Gene knockout strategies can lead to improved production of desired metabolites and inhibition of toxic ones through metabolic engineering mdpi.com. For instance, in A. fumigatus, the deletion of veA and laeA, both encoding velvet complex components, has been shown to up-regulate the gene cluster responsible for the synthesis of fumagillin mdpi.com.

Developing efficient genetic manipulation systems, such as protoplast-mediated transformation, is crucial for industrial strains nih.govfrontiersin.org. This involves verifying essential genetic elements like selectable markers and promoters and improving the frequency of homologous recombination, for example, by deleting the ku80 gene nih.govfrontiersin.org. These advancements create excellent chassis cells for gene-targeting and provide platforms for genome mining of secondary metabolites and the elucidation of biosynthetic mechanisms nih.govfrontiersin.org.

Pathway Redesign and Heterologous Expression

Pathway redesign and heterologous expression are pivotal strategies in synthetic biology and metabolic engineering aimed at manipulating the biosynthesis of natural products like this compound. Heterologous expression involves the transfer of biosynthetic gene clusters (BGCs) from their native producers into a different, more amenable host organism. This approach is particularly valuable for inducing the production of secondary metabolites that remain "silent" or are produced in low quantities under standard laboratory conditions in their original hosts nih.gov.

A common and effective filamentous fungal host for heterologous expression is Aspergillus nidulans, often utilized after the knockout of its background metabolic pathways to minimize interference and improve target compound yield uni.lu. The general workflow for heterologous expression typically encompasses three key steps: identification of the target BGCs, often facilitated by computational tools like AntiSMASH; subsequent pathway design and expression within the chosen host; and finally, detection and characterization of the resulting products chem960.com.

While direct examples of pathway redesign and heterologous expression specifically for this compound are less extensively documented in the provided search results, the utility of this platform is well-demonstrated for other complex fungal metabolites. For instance, a heterologous expression platform developed in Aspergillus nidulans was successfully used to express a previously unknown BGC from Aspergillus fumigatus, known as the spy BGC. This endeavor led to the identification of 12 sartorypyrone products, seven of which were novel. Furthermore, the individual expression of the polyketide synthase (PKS) gene spyA from this cluster was shown to produce triacetic acid lactone (TAL), highlighting the platform's capacity to uncover cryptic BGCs and their associated compounds uni.lu. This illustrates the potential for applying similar strategies to elucidate and manipulate the biosynthetic pathways of this compound.

Pathway redesign, in a broader sense, also involves the deliberate modification of existing biosynthetic routes or the creation of entirely synthetic pathways to generate new-to-nature compounds or enhance the production of desired metabolites uni.luuni.lu. Challenges in this field often include the inherent complexity of fungal secondary metabolomes and the technical difficulties associated with cloning and expressing large BGCs uni.luuni.lu.

Co-culture Studies for Induced this compound Production or Novel Analogues

Co-culture studies represent a powerful approach to stimulate the biosynthesis of secondary metabolites in fungi, mimicking the competitive and interactive environments found in nature. Under standard monoculture conditions, fungi often express only a fraction of their potential secondary metabolites; co-cultivation with other microorganisms can activate silent biosynthetic gene clusters (BGCs), leading to enhanced production of existing compounds or the induction of novel ones metabolomicsworkbench.orghmdb.cauni.luuni.lu.

This compound itself has been reported to be produced by Aspergillus fumigatus and Aspergillus lentulus, and more recently, its presence has also been detected in species belonging to Aspergillus section Flavi uni.lu. The application of co-culture methodologies has shown promising results in inducing the production of various secondary metabolites from Aspergillus fumigatus.

For example, the co-cultivation of Paraphaeosphaeria sp. with A. fumigatus has been demonstrated to yield novel fumagillol analogs lipidmaps.org. While fumagillol is distinct from this compound, this study exemplifies how interspecies interactions in co-culture can trigger the biosynthesis of new chemical structures from A. fumigatus. Aspergillus fumigatus has generally shown a notable responsiveness to the presence of other microbes during co-cultivation hmdb.ca.

Further research involving the co-cultivation of the marine-derived fungal isolate Aspergillus fumigatus MR2012 with bacterial strains such as Streptomyces leeuwenhoekii C34 and C58 has led to significant findings. These co-cultures resulted in the production of new derivatives, including luteoride D and pseurotin G, which were not detected in axenic cultures of the fungal strain. Additionally, the titer of other bacterial metabolites, such as chaxapeptin, was observed to double under these co-culture conditions hmdb.ca. These findings underscore the effectiveness of co-culture strategies in unlocking the cryptic biosynthetic potential of microorganisms, offering a valuable avenue for the discovery of new compounds and the increased production of known ones.

Ecological and Biotechnological Perspectives of Fumifungin

Role of Fumifungin in Microbial Competition and Interactions

Fungi are prolific producers of secondary metabolites, which are not directly essential for growth but play crucial roles in their survival and interactions within their environment. These compounds are vital for enhancing fungal competitiveness against other microorganisms and facilitating adaptation to diverse ecological conditions. nih.govjmb.or.krnumberanalytics.comdtu.dk this compound is one such secondary metabolite produced by Aspergillus fumigatus Fresenius 1863. bocsci.comhuidacollection.com

Secondary metabolites, including antibiotics like this compound, are key players in both intra- and inter-specific microbial competition. numberanalytics.comfungalmet.org Aspergillus fumigatus is known to secrete a wide array of these extrolites, which are instrumental in its competitive strategies. frontiersin.org The presence of this compound, alongside other mycotoxins such as fumiquinazolines, fumitremorgins, and gliotoxin, contributes to the distinct secondary metabolite profile of A. fumigatus. bocsci.com These compounds can act as signaling molecules, enabling communication between fungal cells or with other organisms, and their antimicrobial properties help fungi defend against pathogens and competitors in their niche. numberanalytics.com Studies involving microbial co-cultures have shown that such competitive environments can stimulate the synthesis of novel chemical compounds, highlighting the dynamic nature of these interactions. nih.govjmb.or.kr

Ecological Niche Adaptation and Secondary Metabolite Production

Secondary metabolites are integral to an organism's ecological niche adaptation, playing critical roles in environmental interactions and defense mechanisms. numberanalytics.comdtu.dk Their production is often initiated by specific environmental stimuli, including nutrient availability, temperature, and exposure to light. numberanalytics.com The ability of Aspergillus fumigatus to produce a wide range of secondary metabolites, such as alkaloids, terpenes, sterols, and peptides, is crucial for its rapid adaptation to various stressors, including those encountered within a host's lung tissue or immune system. nih.govjmb.or.kr

Fungal secondary metabolites significantly influence the capacity of fungi to interact with other organisms, compete for resources, and adapt to changing environmental conditions. numberanalytics.com The ecological importance of these metabolites is evident in their role in shaping microbial communities and affecting broader ecosystem processes. numberanalytics.com this compound has been identified not only in A. fumigatus and A. lentulus but also, more recently, in species within the Aspergillus section Flavi. researchgate.netresearchgate.net This broader distribution suggests its potential involvement in the adaptation of various Aspergillus species to different ecological niches. The production of mycotoxins, which are a class of secondary metabolites produced by Aspergillus species, is influenced by environmental factors such as temperature, water activity, and time, further underscoring the link between environmental cues and metabolite biosynthesis. researchgate.net

Potential for Development of Novel Antifungal Agents

This compound has garnered attention for its potential as a therapeutic agent, particularly due to its demonstrated antifungal and antibacterial properties. ontosight.ai It exhibits significant antifungal activity against a range of fungal and yeast species. bocsci.comhuidacollection.com

Antifungal Activity Profile of this compound bocsci.comhuidacollection.com

| Organism/Type | Activity |

| Cercospora | Antifungal |

| Cladosporium | Antifungal |

| Aspergillus niger | Antifungal |

| Penicillium digitatum | Antifungal |

| Trichophyton mentagrophytes | Antifungal |

| Alternaria | Antifungal |

| Candida albicans | Antifungal |

| Yeast | Antifungal |

The antimicrobial characteristics of this compound make it a compelling subject for further research, especially in the context of the escalating global challenge of antimicrobial resistance. ontosight.ai Extensive research into this compound and structurally related compounds has explored their broad spectrum of bioactive properties, including antifungal and antibacterial effects. ontosight.ai These studies highlight the significant implications this compound could have in the development of novel drugs and therapeutic agents aimed at combating infectious diseases. ontosight.ai As a "new antifungal antibiotic," this compound represents a promising lead compound from fungal specialized metabolites, which are a rich source of beneficial compounds for pharmaceutical applications. researchgate.netnih.govresearchgate.net The ongoing exploration and discovery of new fungal metabolites are crucial steps in the fight against antimicrobial resistance across various sectors, including medicine and agriculture. researchgate.net

Future Research Directions for Fumifungin

Elucidation of Uncharacterized Biosynthetic Enzymes

A critical area for future research involves the comprehensive elucidation of the biosynthetic enzymes responsible for Fumifungin production. Despite its discovery, the biosynthetic gene cluster for this compound has not yet been fully annotated, particularly within species of Aspergillus section Flavi wikidata.org. This gap in knowledge presents a significant opportunity to uncover novel enzymatic pathways and mechanisms. Aspergillus fumigatus, the primary producer of this compound, is known for its ability to synthesize a diverse array of secondary metabolites through complex enzymatic processes lipidmaps.orgcenmed.com. Studies on related fungal natural products, such as enfumafungin-type antibiotics, have revealed unusual enzymatic fusion patterns and unprecedented C-C bond cleavage reactions, highlighting the potential for discovering unique enzymatic machinery in fungal biosynthesis ufsm.br. Future efforts should focus on identifying and characterizing the specific genes and enzymes involved in each step of this compound's biosynthesis. This could involve genomic sequencing, transcriptomic analysis under varying production conditions, and advanced metabolomics techniques to track intermediate compounds. Understanding these enzymatic processes is fundamental for rational engineering of the biosynthetic pathway.

Comprehensive Molecular Target Identification and Validation

While this compound is known for its antifungal and antibacterial activities, a comprehensive understanding of its precise molecular targets and mechanisms of action is still needed wikipedia.org. Elucidating these targets is crucial for optimizing its efficacy and minimizing potential off-target effects. Research can leverage advanced techniques such as metabolic network analysis, which has been successfully applied to identify critical metabolic targets in Aspergillus fumigatus essential for fungal growth nih.gov. This approach involves comparing and combining direct metabolic network modeling with flux estimates from expression data, analyzing enzyme structure and interconnectedness, and identifying pathogen-specific enzymes through orthology relations nih.gov. Such systematic identification strategies can pinpoint the specific proteins or pathways that this compound interacts with, providing a basis for rational drug design and the development of more potent and selective agents. Validation of identified targets through genetic manipulation (e.g., gene knockout or overexpression) and biochemical assays would confirm their role in this compound's biological activity.

Engineering Strategies for Sustainable Production and Novel Analogues

Current production of this compound primarily relies on the aerobic fermentation of suitable aqueous nutrient media using specific strains of Aspergillus fumigatus fumizol.hu. While liquid medium cultivation is preferred for large-scale production, optimizing and engineering these processes for sustainable and higher-yield production is a vital future direction fumizol.hu. Metabolic engineering offers a powerful avenue to enhance the commercial production of this compound by systematically modifying the cellular metabolic network nih.gov. Strategies could include:

Pathway Optimization: Overexpressing key biosynthetic enzymes or downregulating competing pathways once the biosynthetic cluster is fully characterized.

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more amenable and high-yielding host organism, which can significantly increase yield uni.lu.

Co-culturing: Exploring co-cultivation of A. fumigatus with other microorganisms, a technique known to induce the biosynthesis of novel chemical compounds and secondary metabolites lipidmaps.orgcenmed.com. This approach could not only boost this compound production but also lead to the discovery of novel this compound analogues with potentially improved properties.

Media and Fermentation Condition Optimization: Further refinement of nutrient media composition, temperature (e.g., around 25°C), agitation, and aeration parameters to maximize yield fumizol.hu.

Furthermore, directed biosynthesis and synthetic biology approaches can be employed to generate novel this compound analogues by introducing genetic modifications or feeding specific precursors to the producing organism. This could lead to compounds with enhanced potency, altered specificity, or improved pharmacokinetic profiles.

Exploration of Additional Bioactivities and Therapeutic Potential

This compound's known antifungal and antibacterial activities position it as a promising candidate for combating infectious diseases, particularly in the face of increasing antibiotic resistance wikipedia.org. However, the broader bioactivity spectrum of Aspergillus fumigatus metabolites, which includes compounds with anticancer, anti-inflammatory, and other therapeutic potentials, suggests that this compound itself might possess additional undiscovered bioactivities lipidmaps.orgcenmed.comfumizol.hu.

Future research should systematically screen this compound for a wider range of biological activities using high-throughput in vitro and in vivo assays. This could include investigating its potential as an antiviral agent, an anti-inflammatory compound, or even its effects on other cellular processes. While some this compound analogs, like sphingofungins, share structural similarities with mycotoxins such as fumonisins wikidata.orgfishersci.pt, which are known to contribute to adverse health outcomes, the focus for this compound's therapeutic potential lies in identifying and isolating its beneficial activities. By thoroughly exploring its diverse bioactivities, researchers can uncover new therapeutic applications for this compound, expanding its utility beyond its current antimicrobial scope and contributing to the development of novel pharmaceuticals.

Q & A

Q. How can researchers validate the structural identity of this compound in novel fungal strains?

- Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and MS/MS spectral matching. NMR confirms functional groups and stereochemistry, while MS/MS aligns fragmentation patterns with authenticated standards (e.g., reference spectra from Aspergillus fumigatus). Cross-referencing with genomic data (e.g., biosynthetic gene clusters) can further corroborate identity .

Q. What are the primary challenges in isolating this compound from co-occurring metabolites like sphingofungins?

- Answer : Sphingofungins (B, C, D) share structural similarities with this compound, complicating isolation. Fractionation using reversed-phase chromatography with gradient elution, followed by LC-MS-guided purification, is effective. Differential solubility in organic solvents (e.g., ethyl acetate vs. methanol) can also aid separation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biosynthetic pathways of this compound across Aspergillus species?

- Answer : Discrepancies arise from strain-specific gene cluster variations. To resolve this, integrate multi-omics

- Genomics : Annotate putative biosynthetic gene clusters (BGCs) using tools like antiSMASH.

- Metabolomics : Compare metabolite profiles under varied culture conditions (OSMAC approach).

- Phylogenetics : Map BGC distribution across phylogenetically distinct Aspergillus series (e.g., Kitamyces vs. Nomiarum) .

Q. What methodological strategies optimize this compound production in understudied Aspergillus strains?

- Answer : Optimize fermentation parameters (pH, temperature, agitation) and media composition (carbon/nitrogen sources). For example, using rice-based substrates enhances secondary metabolite yield in section Flavi. Transcriptomic profiling under stress conditions (e.g., nutrient limitation) can identify regulatory triggers for this compound biosynthesis .

Q. How can researchers differentiate this compound’s antifungal mechanism from structurally related compounds like fumonisins?

- Answer : Employ in vitro bioassays with knockout fungal strains (e.g., ΔFumF for this compound-deficient mutants) to isolate bioactivity. Comparative lipidomics can reveal target pathways: this compound disrupts sphingolipid synthesis, while fumonisins inhibit ceramide synthase. Molecular docking studies using fungal enzyme models (e.g., serine palmitoyltransferase) provide mechanistic insights .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s ecological roles across studies?

- Answer : Meta-analysis frameworks (e.g., random-effects models) account for heterogeneity in study designs. Multivariate analysis (PCA, PLS-DA) can identify environmental variables (e.g., soil pH, host plant species) correlating with this compound production. Contradictions may arise from geographic or temporal sampling biases, necessitating longitudinal studies .

Methodological Guidelines

Q. How should experimental designs be structured to ensure reproducibility in this compound research?

- Answer : Document culture conditions (media, incubation time), extraction protocols (solvents, column specifications), and instrument parameters (LC gradients, MS ionization modes) in detail. Use open-access repositories (e.g., GNPS) to share raw spectral data. Include positive controls (e.g., A. fumigatus extracts) and replicate experiments across independent labs .

Q. What criteria define a rigorous research question for studying this compound’s biosynthetic evolution?

- Answer : Apply the FINER framework:

- Feasible : Access to diverse Aspergillus strains and genomic databases.

- Interesting : Explores evolutionary drivers of BGC diversification.

- Novel : Identifies horizontal gene transfer events in section Flavi.

- Ethical : Complies with Nagoya Protocol for genetic resources.

- Relevant : Informs fungal secondary metabolite discovery .

Q. How can researchers integrate molecular networking data to uncover novel this compound analogues?

- Answer : Use Global Natural Products Social Molecular Networking (GNPS) to cluster MS/MS spectra. Nodes with cosine scores >0.7 indicate structural similarity. Prioritize "gap" nodes (unidentified clusters adjacent to this compound) for isolation. Validate analogues via heterologous expression of candidate BGCs .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Research

| Technique | Application | Example Reference |

|---|---|---|

| HR-MS/MS | Structural identification | |

| NMR | Stereochemical resolution | |

| Molecular Networking | Analogue discovery | |

| OSMAC Screening | Biosynthetic pathway induction |

Table 2 : Common Pitfalls in this compound Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Co-elution with sphingofungins | Optimize LC gradients (C18 columns) |

| Low metabolite yield | Use mixed solid-liquid fermentation |

| Gene cluster ambiguity | CRISPR-Cas9 knockout validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.